5-Anilino-4-methoxycarbonylpenta-2,4-dienoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester typically involves the reaction of phenylamine with a suitable methylene donor under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired ester. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. The reaction is monitored closely to maintain the desired reaction conditions and to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under controlled temperatures.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted esters .
Scientific Research Applications
4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-[(Phenylamino)methylene]-2-pentenedioic Acid: Similar in structure but lacks the methyl ester group.
Phenylaminoacetic Acid: Contains a phenylamino group but differs in the rest of the structure.
Methylene-2-pentenedioic Acid: Similar backbone but lacks the phenylamino group.
Uniqueness
4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H12NO4- |
---|---|
Molecular Weight |
246.24 g/mol |
IUPAC Name |
5-anilino-4-methoxycarbonylpenta-2,4-dienoate |
InChI |
InChI=1S/C13H13NO4/c1-18-13(17)10(7-8-12(15)16)9-14-11-5-3-2-4-6-11/h2-9,14H,1H3,(H,15,16)/p-1 |
InChI Key |
FJKGPQZCFBLFIG-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C(=CNC1=CC=CC=C1)C=CC(=O)[O-] |
Origin of Product |
United States |
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